1-(3-溴吡啶-2-基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

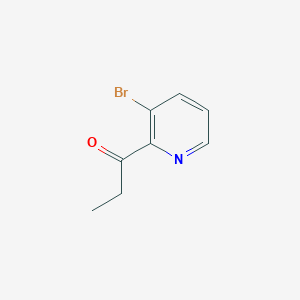

1-(3-bromopyridin-2-yl)propan-1-one is a chemical compound with the molecular formula C8H8BrNO . It is used in various fields of research, including life sciences, organic synthesis, and environmental testing .

Molecular Structure Analysis

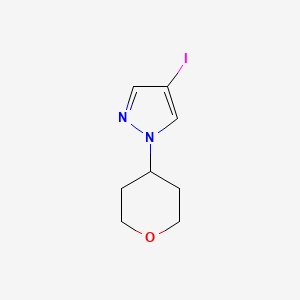

The molecular structure of 1-(3-bromopyridin-2-yl)propan-1-one consists of a pyridine ring attached to a propone group at the 2nd position and a bromine atom at the 3rd position . The InChI key for this compound is KKSZEUMHQXPTDY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

1-(3-bromopyridin-2-yl)propan-1-one has a molecular weight of 214.06 . It is a liquid at room temperature . The compound has a calculated logP (iLOGP) of 2.05, indicating its lipophilicity . It also has a calculated water solubility (Log S) of -2.72, suggesting it is slightly soluble in water .科学研究应用

化学预防潜力

1-(3-溴吡啶-2-基)丙-1-酮因其在癌症化学预防中的潜力而被探索。卡布雷拉、塞雷塞托和冈萨雷斯(2016 年)的一项研究合成了结合(萘)查耳酮和(溴)吡啶骨架的衍生物。这些化合物在诱导 II 期解毒酶(特别是化学预防过程中至关重要的单功能 II 期酶)方面显示出前景 (Cabrera, Cerecetto, & González, 2016).

交叉偶联反应

该化合物已用于交叉偶联反应。韩晓军(2010 年)报道了使用 3-溴吡啶成功合成 N-(3-吡啶基)-取代的仲和叔磺酰胺。该过程由 CuI 和 1,3-二(吡啶-2-基)丙-1,3-二酮催化,突出了其在创建复杂有机分子中的作用 (Han, 2010).

链延伸反应

Bhanu 和 Scheinmann(1979 年)描述了使用 1,3-二锂代丙炔,选择性地与亲电试剂(包括溴代吡啶)反应,用于有机合成中的线性链延伸。这项研究展示了溴代吡啶在复杂有机合成中的用途 (Bhanu & Scheinmann, 1979).

金属结合和抗肿瘤活性

1-(3-溴吡啶-2-基)丙-1-酮衍生物与金属的相互作用已被研究用于抗肿瘤活性。Roy 等人(2011 年)合成了阳离子咪唑吡啶物质,表现出 DNA 小沟结合和单线态氧生成,在某些金属离子的存在下得到增强。这项研究表明了其在光动力疗法和癌症治疗中的潜力 (Roy et al., 2011).

神经发生诱导

在神经病学领域,1-(3-溴吡啶-2-基)丙-1-酮的衍生物已被探索用于诱导神经发生。Shin 等人(2015 年)发现某些衍生物增加了神经干细胞分化过程中的神经元数量,表明其在神经退行性疾病治疗中的潜力 (Shin et al., 2015).

生物成像中的荧光探针

赵等人(2019 年)开发了一种基于芘环和取代吡啶组合的荧光探针,显示出在生物系统(如 HepG2 细胞和斑马鱼)中成像的潜力。这展示了其在生物和医学成像应用中的用途 (Chao et al., 2019).

安全和危害

The compound is classified as potentially hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

属性

IUPAC Name |

1-(3-bromopyridin-2-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-2-7(11)8-6(9)4-3-5-10-8/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSZEUMHQXPTDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromopyridin-2-yl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。